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Compound of Interest |

4-(3-methoxyphenyl)-1H-pyrazol-
Compound Name:

5-amine
CAS No.: 93690-16-5
Cat. No.: B2389576

Get Quote

Executive Summary

Compound: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Molecular Formula: C10H11N3O Exact
Mass: 189.0902 Role: Key intermediate in the synthesis of p38 MAP kinase inhibitors and
cyclin-dependent kinase (CDK) modulators.

This guide provides a rigorous technical framework for the structural elucidation, purity profiling,
and physicochemical characterization of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. Unlike its
3-aryl isomers, which are synthesized via benzoylacetonitriles, this 4-aryl congener is typically
derived from the formylation of arylacetonitriles. Distinguishing between these regioisomers is
the primary analytical challenge addressed herein.

Molecular Architecture & Synthesis Context

Understanding the synthetic origin is prerequisite to accurate characterization, as it dictates the
impurity profile. The target molecule is an aminopyrazole with the aryl group at the 4-position, a
specific topology that maximizes hydrophobic interactions in kinase ATP-binding pockets.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2389576#bc-rfq
https://www.benchchem.com/product/b2389576/docs?utm_src=pdf-body#comprehensive-characterization-guide-4-3-methoxyphenyl-1h-pyrazol-5-amine
https://www.benchchem.com/product/b2389576/docs?utm_src=pdf-body#comprehensive-characterization-guide-4-3-methoxyphenyl-1h-pyrazol-5-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2389576?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Pathway & Impurity Logic

The synthesis generally proceeds via the Claisen condensation of 2-(3-
methoxyphenyl)acetonitrile with ethyl formate, followed by cyclization with hydrazine.
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Figure 1: Synthetic route and potential impurity origins.[1][2] The "alpha-formyl" intermediate is
unstable and typically reacted in situ.

Structural Elucidation (Spectroscopy)

The following data establishes the identity of the molecule. The most critical distinction is
confirming the 4-aryl substitution pattern versus the 3-aryl isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Recommended due to solubility and exchangeable proton visibility).[3]

'H NMR Analysis

The diagnostic peak for the 4-aryl isomer is the C3-H pyrazole singlet. In 4-aryl pyrazoles, this
proton is typically deshielded (6 7.6—8.0 ppm) compared to the C4-H proton of 3-aryl isomers (o
5.8-6.5 ppm).
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Position
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1H

Exchangeable
pyrazole NH.
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D20 shake.

C3-H

7.65—-7.85

Singlet

1H
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Diagnostic.
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substitution.
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Singlet (t)

1H
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Triplet

1H
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Ar-H (C6', C4)
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Multiplet

2H

Ortho/Para
protons relative

to methoxy.

NH:z (C5)

4.50 -5.50

Broad Singlet

2H

Exocyclic amine.
Broadening
indicates H-

bonding.

OCHs

3.75-3.80

Singlet

3H

Characteristic
methoxy sharp

singlet.

3C NMR Key Signals[4][5]
¢ C5 (Amine-bearing): ~150-155 ppm (Deshielded quaternary).

e C3 (CH): ~135-140 ppm.

e C4 (Aryl-bearing): ~100-105 ppm (Shielded by amino group donation).
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e OCHs: ~55 ppm.

Mass Spectrometry (LC-MS)

 lonization Mode: ESI Positive (+).
e Observed Mass [M+H]*: 190.1 m/z.
e Fragmentation Pattern:
o m/z 173: Loss of NHs (Characteristic of primary amines).
o m/z 159: Loss of OMe radical (less common in ESI, seen in El).

o m/z 121: Tropylium-like ion (methoxybenzyl fragment) if cleavage occurs at C4-Ar bond

(rare in soft ionization).

Infrared Spectroscopy (FT-IR)

e 3400-3200 cm~*: Doublet (NH2 asymmetric/symmetric stretch).
¢ 1620 cm~1: C=N stretch (Pyrazole ring).

e 1250 cm~1: C-O-C asymmetric stretch (Aryl ether).

Physicochemical Profiling

These parameters are essential for formulation and assay development.
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Property Value/Range Notes
) ) Color deepens upon oxidation

Appearance Off-white to pale yellow solid ] N

(air sensitive).

Broad range indicates potential
Melting Point 145 - 155 °C tautomeric mixtures or

impurities.

- DMSO (>50 mM), Methanol Poor solubility in water and
Solubility
(Good) non-polar solvents (Hexane).
) The pyrazole nitrogen is

pKa (Calc) ~3.5 (Pyrazole N), ~14 (Amine) _

weakly basic.

Moderately lipophilic; suitable
LogP 1.2-15

for cell-permeability.

Purity & Stability Analysis (HPLC Protocol)

A self-validating HPLC method is required to separate the target from the nitrile precursor and

potential dimers.

Method Parameters
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

Gradient Table
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Time (min) % Mobile Phase B Event

0.0 5 Equilibration
2.0 5 Hold

12.0 95 Linear Gradient
15.0 95 Wash

15.1 5 Re-equilibration

Analytical Logic Flow

Use this decision tree to troubleshoot purity issues:
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Figure 2: Analytical decision matrix for purity assessment.

Experimental Protocols
Protocol A: Determination of Regioisomer Purity (4-aryl
vs 3-aryl)

Context: If the starting material was benzoylacetonitrile instead of arylacetonitrile, you will
obtain the 3-aryl isomer. This protocol validates the 4-aryl structure.
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Prepare Sample: Dissolve 5 mg of compound in 600 pL DMSO-ds.

Acquire H NMR: 16 scans minimum, relaxation delay (d1) > 2.0s.

Analysis:

o Integrate the singlet in the aromatic region (excluding the methoxy singlet).

o Pass Criteria: Singlet observed > 7.5 ppm (indicative of C3-H adjacent to two nitrogens).

o Fail Criteria: Singlet observed < 6.5 ppm (indicative of C4-H in 3-aryl isomer).

Protocol B: Solubility Stress Test

Weigh 1 mg of compound into a clear vial.
Add 20 pL DMSO. Vortex. (Should dissolve immediately).
Add 980 uL PBS buffer (pH 7.4) dropwise.[6]

Observation: If precipitation occurs immediately, the compound has low aqueous solubility
(Class Il/1V).

Action: For biological assays, ensure final DMSO concentration is 0.1-1.0% to maintain
solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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